molecular formula C24H15F3N4OS B11605773 3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11605773
M. Wt: 464.5 g/mol
InChI Key: MHYUWCILANESNA-UHFFFAOYSA-N
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Description

3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a quinoline moiety, and a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and transition metal catalysts, such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H15F3N4OS

Molecular Weight

464.5 g/mol

IUPAC Name

3-amino-6-phenyl-N-quinolin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H15F3N4OS/c25-24(26,27)16-11-18(13-6-2-1-3-7-13)31-23-19(16)20(28)21(33-23)22(32)30-15-10-14-8-4-5-9-17(14)29-12-15/h1-12H,28H2,(H,30,32)

InChI Key

MHYUWCILANESNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC5=CC=CC=C5N=C4)N

Origin of Product

United States

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